REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH3:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].IC.Cl[CH2:15]Cl>[Al].C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH3:15])=[C:4]([CH2:10][CH3:11])[CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(NC1C)=O)CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
72 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is mechanically stirred at ambient temperature for 17 hr (The reaction vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for an additional 20 hr
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the filter cake is washed with dichloromethane
|
Type
|
WASH
|
Details
|
The combined filtrate and wash
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=C(C1)CC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.35 g | |
YIELD: PERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |